Rhodinyl isobutyrate

Description

Overview and Significance as a Chemical Compound in Specialized Applications

The principal application of Rhodinyl isobutyrate lies in the formulation of fragrances and flavorings. thegoodscentscompany.com Its pleasant aromatic profile makes it a valuable ingredient in creating complex scents for perfumes, cosmetics, and other scented products. In the flavor industry, it is used to impart fruity and floral notes to a variety of consumer goods. Beyond these organoleptic applications, the broader class of isobutyrate esters has been noted for use in specialized solvents and as plasticizers for certain polymers, although the specific use of this compound in these areas is not well-documented in scholarly literature. google.com

The significance of this compound in these specialized fields is directly tied to its sensory properties. The demand for natural and nature-identical aroma chemicals has sustained interest in compounds like this compound that can provide unique and desirable scent profiles.

Historical Context of Academic Investigations on this compound and Related Esters

Historically, academic and industrial research into rhodinyl esters has been closely linked to the chemistry of its parent alcohol, rhodinol (B90239), and its isomers, such as citronellol (B86348). A significant challenge in the mid-20th century was the synthesis and isolation of pure rhodinol and its derivatives. google.com Patents from the 1960s highlight the difficulties in separating rhodinol from citronellol, which in turn affected the purity of the corresponding esters. google.com

Early investigations were primarily documented in patents that described processes for preparing substantially pure rhodinal (the aldehyde corresponding to rhodinol) and its derivatives, including rhodinyl esters. google.com These documents underscore the long-standing interest in these compounds for their fragrance properties. google.com Concurrently, general methods for the preparation of isobutyrate esters were also being developed, aiming to create more efficient and commercially viable synthesis routes that avoided the production of difficult-to-remove byproducts. google.com

The academic focus has often been on the broader category of terpene esters. For instance, research has been conducted on the synthesis of citronellyl esters, which are structurally very similar to rhodinyl esters. These studies have explored various synthetic methods, including biocatalysis, to produce these compounds for the flavor and fragrance industry.

Current Landscape and Identified Gaps in Scholarly Literature Pertaining to the Compound

The current research landscape concerning this compound itself is sparse. A review of scientific databases reveals a significant lack of recent, dedicated studies on this specific compound. mdpi.com Much of the contemporary research that is relevant has been conducted on related molecules. For example, there is a growing body of work on the lipase-catalyzed synthesis of esters, which is seen as a "green" alternative to traditional chemical methods. nih.gov This biocatalytic approach offers high selectivity and mild reaction conditions, and while it has been applied to a wide range of esters for the flavor, cosmetic, and pharmaceutical industries, specific optimization for this compound is not prominent in the literature. nih.gov

A significant and identifiable gap in the scholarly literature is the investigation of the chirality of this compound. Rhodinol is a chiral molecule, meaning it exists in two enantiomeric forms (R and S isomers). Consequently, this compound is also a chiral compound. However, there is a clear absence of research into the enantiomeric separation and characterization of this compound. mdpi.comopenaccessjournals.commdpi.comresearchgate.net The differential biological and sensory properties of enantiomers are well-established in other chiral compounds, and the lack of such studies for this compound represents a missed opportunity for deeper understanding and potential innovation in its application. For many chiral pharmaceuticals and agrochemicals, the separation and study of individual enantiomers is a critical aspect of research and development. mdpi.comopenaccessjournals.comresearchgate.net

Properties

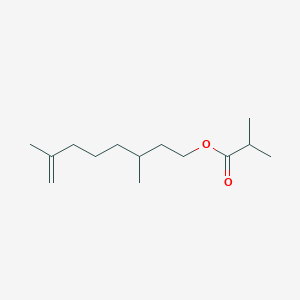

IUPAC Name |

3,7-dimethyloct-7-enyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O2/c1-11(2)7-6-8-13(5)9-10-16-14(15)12(3)4/h12-13H,1,6-10H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHCGLDOOFYZQKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCCC(C)CCCC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40861798 | |

| Record name | 3,7-Dimethyloct-7-en-1-yl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow oily liquid with a fruity, floral odour | |

| Record name | Rhodinyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/629/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in alcohol; insoluble in water | |

| Record name | Rhodinyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/629/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.881-0.891 (d20/4) | |

| Record name | Rhodinyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/629/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

138-23-8 | |

| Record name | 3,7-Dimethyl-7-octen-1-yl 2-methylpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodinyl isobutyrate, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-methyl-, 3,7-dimethyl-7-octen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,7-Dimethyloct-7-en-1-yl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dimethyloct-7-enyl isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.835 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RHODINYL ISOBUTYRATE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPU705W90M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Rhodinyl isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037189 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Chemical Transformations

Classical Chemical Synthesis Routes for Rhodinyl Isobutyrate

The traditional approach to synthesizing this compound involves well-established chemical reactions, primarily direct esterification.

Direct Esterification Reactions and Inorganic Catalysis

The reaction is an equilibrium process where the alcohol and carboxylic acid react to form the ester and water. riken.jp To drive the reaction towards the formation of the ester and achieve high yields, the water produced during the reaction must be removed. google.com Common inorganic catalysts employed in this process include mineral acids. The use of these catalysts, however, necessitates a neutralization step during product purification. google.com

An alternative to using isobutyric acid directly is the use of isobutyryl chloride or isobutyric anhydride. google.com While effective, these methods can be more expensive and may require more rigorous purification steps to remove byproducts. google.com

Optimization Strategies for Yield and Selectivity in Chemical Synthesis

Maximizing the yield and selectivity of this compound is a primary objective in its chemical synthesis. moravek.com Several strategies can be employed to achieve this.

Key Optimization Parameters in Chemical Synthesis:

| Parameter | Strategy | Rationale |

| Reaction Conditions | Optimizing temperature, pressure, and reactant concentrations. deskera.com | These factors directly influence the reaction kinetics and the position of the equilibrium, thereby affecting the final yield. deskera.com |

| Catalyst Selection | Choosing an appropriate catalyst and optimizing its concentration. deskera.com | Catalysts can enhance the reaction rate and improve selectivity towards the desired ester, minimizing side reactions. moravek.comdeskera.com |

| Reactant Purity | Utilizing purified starting materials (rhodinol and isobutyric acid). deskera.com | Impurities can lead to the formation of undesired byproducts and can sometimes poison the catalyst, reducing its effectiveness. deskera.com |

| Byproduct Removal | Continuous removal of water as it is formed. google.com | This shifts the reaction equilibrium towards the product side, thereby increasing the conversion of reactants to the ester. riken.jp |

Advanced techniques like flow chemistry are also being explored to enhance control over reaction parameters, improve safety, and increase productivity in ester synthesis. moravek.com

Biocatalytic and Enzymatic Synthesis Approaches

In recent years, biocatalysis has emerged as a "green" and highly selective alternative to traditional chemical synthesis for producing flavor esters like this compound. begellhouse.com This approach utilizes enzymes, most commonly lipases, to catalyze the esterification reaction. begellhouse.comscielo.br

Lipase-Mediated Esterification and Transesterification for Flavor Ester Production

Lipases (EC 3.1.1.3) are versatile enzymes that can catalyze esterification reactions in non-aqueous environments. scielo.brwur.nl The use of lipases offers several advantages, including high specificity, milder reaction conditions, and the production of esters that can be considered "natural." begellhouse.comresearchgate.net

Two primary lipase-catalyzed methods are used for producing this compound:

Direct Esterification: Similar to the chemical route, this involves the reaction of rhodinol (B90239) with isobutyric acid. researchgate.net

Transesterification: This method involves the reaction of rhodinol with another ester, such as a vinyl or ethyl isobutyrate, to produce this compound. nih.govscielo.br Transesterification can sometimes offer advantages in terms of reaction kinetics and equilibrium position. scielo.br

The choice of lipase (B570770) is crucial, with lipases from different microbial sources (e.g., Candida antarctica, Rhizomucor miehei) exhibiting varying activities and selectivities. researchgate.nettandfonline.com

Immobilized Enzyme Systems: Design, Performance, and Reusability in this compound Synthesis

A significant advancement in biocatalysis is the use of immobilized enzymes. jst.go.jp Immobilization involves attaching the enzyme to a solid support material, which offers several benefits:

Enhanced Stability: Immobilized enzymes often exhibit greater stability towards temperature and organic solvents compared to their free counterparts. jst.go.jp

Easy Separation: The catalyst can be easily separated from the reaction mixture, simplifying product purification. nih.gov

Reusability: The immobilized enzyme can be recovered and reused for multiple reaction cycles, which is crucial for the economic viability of the process. scielo.brmdpi.com

Various materials have been explored as supports for lipase immobilization, including magnetic nanoparticles and polymeric resins. scielo.br The design of the immobilized system, including the choice of support and the immobilization technique, significantly impacts its performance and reusability. beilstein-institut.de Studies have shown that immobilized lipases can be reused for numerous cycles with only a minor loss of activity. scielo.brmdpi.com For instance, Novozym 435, an immobilized lipase from Candida antarctica, has demonstrated high reusability in the synthesis of various flavor esters. mdpi.com

Optimization of Biocatalytic Reaction Parameters (e.g., enzyme concentration, substrate molar ratio, reaction temperature, solvent systems)

Similar to chemical synthesis, the optimization of reaction parameters is critical for maximizing the yield and efficiency of biocatalytic this compound production. researchgate.net

Key Optimization Parameters in Biocatalytic Synthesis:

| Parameter | Influence on the Reaction |

| Enzyme Concentration | Increasing the enzyme concentration generally increases the reaction rate, but an optimal concentration exists beyond which the increase is no longer cost-effective. nih.govmdpi.com |

| Substrate Molar Ratio | The molar ratio of the alcohol to the acid affects the reaction equilibrium. An excess of one substrate can shift the equilibrium towards product formation but can also lead to substrate inhibition. nih.govrsc.org |

| Reaction Temperature | Temperature affects both the enzyme's activity and its stability. An optimal temperature exists that balances a high reaction rate with minimal enzyme deactivation. nih.govije.ir |

| Solvent System | The choice of solvent can significantly impact enzyme activity and substrate solubility. rsc.org In some cases, a solvent-free system can be employed, which offers environmental and cost benefits. nih.govrsc.org |

| Water Activity | The amount of water in the reaction medium is a critical parameter in lipase-catalyzed esterification, as it influences the equilibrium position. ije.ir |

Response surface methodology (RSM) is a statistical tool often used to systematically optimize these multiple parameters to achieve the highest possible ester yield. tandfonline.comresearchgate.net

Asymmetric Synthesis and Chiral Resolution Strategies

The alcohol precursor to this compound, rhodinol, is a chiral molecule. This means that this compound exists as different stereoisomers, which can have distinct odor profiles. uniud.it This has spurred the development of methods to synthesize specific, enantiomerically pure isomers. nih.govdoingsts.com

Enantioselective Synthesis of this compound Isomers

Enantioselective synthesis aims to produce a single, desired stereoisomer of this compound directly. A primary route to achieve this is to start with an enantiomerically pure form of rhodinol. The subsequent esterification with isobutyric acid or a derivative will yield the corresponding enantiopure this compound. The main challenge in this approach is the efficient and economical production of the chiral rhodinol starting material. Asymmetric synthesis often relies on chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. mdpi.com

Lipase-Catalyzed Kinetic Resolution of Intermediates for Stereoisomer Production

Kinetic resolution is a powerful and widely used enzymatic method for separating a racemic mixture of chiral molecules. jocpr.comencyclopedia.pub In the context of producing stereoisomers of this compound, this technique is typically applied to the racemic rhodinol precursor. researchgate.net Lipases are highly effective for this purpose as they exhibit enantioselectivity, meaning they react at a significantly faster rate with one enantiomer over the other. jocpr.comresearchgate.net

The process involves reacting racemic rhodinol with an acylating agent, such as an isobutyrate ester (e.g., vinyl isobutyrate), in the presence of a selective lipase. researchgate.net The lipase preferentially catalyzes the acylation of one rhodinol enantiomer, resulting in a mixture containing one enantiomer of this compound and the unreacted, opposite enantiomer of rhodinol. researchgate.netnih.gov These two compounds can then be separated. Candida antarctica lipase B (CALB), often in its immobilized form (Novozym® 435), is frequently the biocatalyst of choice due to its high enantioselectivity in resolving various alcohols. researchgate.netresearchgate.net The success of the resolution is measured by the enantiomeric excess (ee) of both the ester product and the remaining alcohol, with high ee values being the goal. nih.gov

Table 2: Examples of Lipase-Catalyzed Kinetic Resolution of Chiral Alcohols This table showcases the effectiveness of lipases in separating enantiomers of various alcohols, a technique applicable to rhodinol.

| Racemic Alcohol | Lipase | Acyl Donor | Product (ee%) | Remaining Alcohol (ee%) | Reference |

|---|---|---|---|---|---|

| (±)-Hept-1-en-3-ol | Novozym 435 | Vinyl acetate | 97-100 | 91-100 | researchgate.net |

| (±)-1-Phenylethanol | Novozym® 435 | Vinyl propionate | >99 (R-ester) | >99 (S-alcohol) | mdpi.com |

| rac-1,2-Diols | Lipase PSL-C | Vinyl acetate | Good enantioselectivity | Good enantioselectivity | nih.gov |

| (±)-Necrodol intermediate | Lipase | - | Separated enantiomers | Separated enantiomers | researchgate.net |

Chemoenzymatic Synthetic Approaches for Enhanced Efficiency and Selectivity

Chemoenzymatic synthesis represents a powerful strategy that combines the best of both chemical and biocatalytic methods to achieve superior efficiency and selectivity. mdpi.comresearchgate.net This approach leverages the high selectivity (chemo-, regio-, and stereoselectivity) of enzymes with the often faster rates and broader substrate scope of traditional chemical reactions. nih.govencyclopedia.pubmdpi.com

In the synthesis of this compound, a chemoenzymatic route could involve a chemical synthesis to produce racemic rhodinol, which is then subjected to an enzymatic kinetic resolution step as described above. researchgate.net This integration allows for a more streamlined and sustainable process. For example, a robust chemical reaction can efficiently construct the carbon backbone of the molecule, while a subsequent enzymatic step provides the crucial stereocontrol that is often difficult to achieve with purely chemical methods. nih.govacs.org

Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed structural analysis of rhodinyl isobutyrate, providing insights into its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework. While specific NMR data for this compound is not widely published, data for the closely related citronellyl isobutyrate and other similar esters provide a strong basis for structural confirmation. nih.govrsc.orghmdb.cahmdb.cachemicalbook.comchemicalbook.comrsc.org For instance, ¹H NMR and ¹³C NMR spectra would confirm the presence and connectivity of the isobutyrate and rhodinyl moieties. rsc.org The analysis of chemical shifts, signal integrations, and coupling patterns allows for the unambiguous assignment of each proton and carbon atom in the molecule. googleapis.com

Table 1: Predicted NMR Data Points for this compound

| Nucleus | Predicted Chemical Shift (ppm) Range | Structural Assignment |

|---|---|---|

| ¹H | 4.1 - 4.6 | -CH₂-O- (Methylene group of the alcohol moiety attached to the ester oxygen) |

| ¹H | 5.1 (approx.) | =CH- (Vinylic proton in the rhodinyl group) |

| ¹H | 2.3 - 2.6 | -CH- (Methine proton of the isobutyrate group) |

| ¹H | 0.9 - 1.7 | -CH₃, -CH₂-, -CH- (Alkyl protons in both rhodinyl and isobutyrate groups) |

| ¹³C | 170 - 180 | C=O (Carbonyl carbon of the ester) |

| ¹³C | 120 - 140 | C=C (Olefinic carbons in the rhodinyl group) |

| ¹³C | 60 - 70 | -CH₂-O- (Carbon of the methylene (B1212753) group attached to the ester oxygen) |

| ¹³C | 18 - 40 | Alkyl carbons |

Note: This table is predictive, based on typical values for similar ester compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. ashs.org In the analysis of this compound, the most prominent absorption band would be that of the ester carbonyl group (C=O). orientjchem.org This strong absorption is characteristic of esters and is crucial for confirming the compound's identity.

The FTIR spectrum of this compound would display key absorption bands confirming its ester structure. core.ac.uk A strong, sharp peak is expected in the region of 1735-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of a saturated ester. orientjchem.org Additionally, C-O stretching vibrations would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. core.ac.uk The presence of C-H stretching and bending vibrations from the alkyl parts of the molecule would also be observed. core.ac.uk

Table 2: Characteristic FTIR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2850 - 3000 | C-H Stretch | Alkyl (CH, CH₂, CH₃) |

| 1735 - 1750 | C=O Stretch | Ester |

| 1300 - 1475 | C-H Bend | Alkyl (CH, CH₂, CH₃) |

| 1000 - 1300 | C-O Stretch | Ester |

Source: Data compiled from spectroscopic principles and analysis of similar esters. orientjchem.orgcore.ac.uk

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass Spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. nih.govmdpi.com When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for identifying components in complex mixtures like essential oils and fragrance compositions. derpharmachemica.comresearchgate.net

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would confirm its molecular weight of 226.36 g/mol . nih.govepa.gov Electron impact (EI) ionization typically causes the molecule to fragment in a predictable manner. libretexts.orglibretexts.org Common fragmentation patterns for esters include the cleavage of the bond next to the carbonyl group and rearrangements like the McLafferty rearrangement. libretexts.orglibretexts.org For this compound, characteristic fragment ions would include those corresponding to the loss of the isobutyryloxy group or parts of the rhodinyl alkyl chain, providing definitive structural evidence. nih.govmdpi.com

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Possible Fragment Identity | Significance |

|---|---|---|

| 226 | [C₁₄H₂₆O₂]⁺ | Molecular Ion Peak |

| 138 | [C₁₀H₁₈]⁺ | Loss of isobutyric acid (Rhodinene) |

| 81 | [C₆H₉]⁺ | Common terpene fragment |

| 71 | [C₄H₇O]⁺ | Isobutyryl cation |

| 69 | [C₅H₉]⁺ | Common terpene fragment |

| 43 | [C₃H₇]⁺ | Isopropyl cation (from isobutyrate) |

| 41 | [C₃H₅]⁺ | Allyl cation (common hydrocarbon fragment) |

Source: Based on fragmentation patterns of similar terpenes and esters. nih.govmdpi.com

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating this compound from mixtures and for its quantification.

Gas Chromatography (GC) for Purity Assessment and Component Analysis

Gas Chromatography (GC) is the foremost technique for the analysis of volatile compounds like this compound. postnova.com It is widely used to determine the purity of the compound and to identify and quantify it in essential oils and perfume formulations. researchgate.netsigmaaldrich.comnih.govshimadzu.com The compound is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. postnova.com The retention time and retention index are characteristic parameters used for its identification. diabloanalytical.comdiabloanalytical.comresearchgate.netakjournals.com

For purity assessment, a single, sharp peak corresponding to this compound would be expected on the chromatogram, with the peak area being proportional to its concentration. legislation.gov.ukfao.org In the analysis of complex mixtures, such as lemon-flavored beverages or essential oils, GC coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) allows for the quantification of this compound even when present with numerous other volatile compounds. shimadzu.commdpi.com Non-polar or semi-polar capillary columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or SLB-5ms), are commonly used for this type of analysis. sigmaaldrich.comakjournals.com

Table 4: Typical Gas Chromatography Parameters for Ester Analysis

| Parameter | Typical Condition |

|---|---|

| Column Type | SLB®-5ms, DB-1, or similar non-polar capillary column |

| Column Dimensions | 20-30 m length, 0.18-0.25 mm I.D., 0.18-0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Oven Program | Temperature ramp, e.g., 60°C hold, then 10°C/min to 290-330°C |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

Source: Compiled from standard GC methods for fragrance and flavor analysis. postnova.comsigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) in Ester Analysis

While GC is the dominant method for volatile esters, High-Performance Liquid Chromatography (HPLC) serves as a complementary technique, particularly for non-volatile or thermally unstable compounds. researchgate.netmostwiedzy.plresearchgate.net In the context of fragrance analysis, HPLC can be used to analyze complex perfume mixtures that contain both volatile and non-volatile ingredients, such as dyes, antioxidants, and heavier fixatives, without requiring high temperatures that could degrade the sample. mostwiedzy.plresearchgate.net

For the analysis of esters, reverse-phase HPLC (RP-HPLC) with a C18 column is a common approach. mostwiedzy.pl A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is used to elute the compounds. Detection is often performed using a UV detector or, for more definitive identification, a mass spectrometer (LC-MS). mostwiedzy.pl LC-MS is particularly powerful as it can provide molecular weight information, aiding in the identification of components in a complex matrix. mostwiedzy.plgoogle.com Although less common for a volatile compound like this compound, HPLC could be employed in specific applications where GC is not suitable. researchgate.net

Chiral Chromatography for Enantiomeric Purity Determination

This compound is inherently chiral due to the presence of a stereocenter in its rhodinol (B90239) precursor. The biological and sensory properties of enantiomers can differ significantly, making the determination of enantiomeric purity a critical aspect of quality control. libretexts.org Chiral chromatography is the primary technique employed for the separation and quantification of the enantiomers of chiral compounds. libretexts.orgnih.gov

The direct resolution of enantiomers is achieved through the interaction of the racemic mixture with a chiral selector, which is most commonly part of a chiral stationary phase (CSP). libretexts.org In gas chromatography (GC), enantioselective separation is accomplished using capillary columns coated with a CSP. Cyclodextrin (B1172386) derivatives are among the most effective and widely used CSPs for the separation of terpene-related enantiomers. researchgate.nethplc.eu For instance, stationary phases such as β-Dex225, a permethylated beta-cyclodextrin, have been successfully used for the enantiomeric purity measurement of related chiral compounds. escholarship.org The separation mechanism involves the formation of transient diastereomeric inclusion complexes between the enantiomers and the chiral cyclodextrin cavity, with the stability of these complexes differing for each enantiomer, leading to different retention times.

The selection of the appropriate CSP and the optimization of chromatographic conditions, such as temperature programming and carrier gas flow rate, are crucial for achieving baseline separation of the enantiomers. sigmaaldrich.com Quantification is typically performed using a flame ionization detector (FID), with the enantiomeric excess (% ee) calculated from the peak areas of the two enantiomers.

Table 1: Illustrative Parameters for Chiral GC Analysis of Terpenoid Esters

| Parameter | Typical Value/Condition | Purpose | Citation |

| Technique | Chiral Gas Chromatography (GC) | Separation of volatile enantiomers. | libretexts.org |

| Column (CSP) | Cyclodextrin-based (e.g., β-Dex, Chirasil-Dex) | Provides a chiral environment for differential interaction with enantiomers. | researchgate.netescholarship.org |

| Column Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness | Standard dimensions for high-resolution capillary GC. | nih.gov |

| Carrier Gas | Helium or Hydrogen | Mobile phase to transport analytes through the column. | nih.gov |

| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp peaks. | nih.gov |

| Temperature Program | Optimized gradient (e.g., 60°C to 220°C) | To ensure adequate separation and timely elution of enantiomers. | researchgate.net |

| Detector | Flame Ionization Detector (FID) | Provides a robust and linear response for quantification. | mdpi.com |

Advanced Analytical Techniques for Comprehensive Compound Profiling

A comprehensive profile of this compound, especially within a complex matrix like an essential oil or a fragrance formulation, requires a combination of advanced analytical techniques. These methods provide detailed information on the compound's structure, purity, and the presence of any related substances or impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone for the analysis of volatile and semi-volatile compounds like this compound. nih.gov In GC-MS, the gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer. Electron Ionization (EI) is a common ionization technique that generates a reproducible fragmentation pattern, or mass spectrum, which serves as a molecular fingerprint for identification by comparison with spectral libraries. nih.govrsc.org The Human Metabolome Database (HMDB) and other databases contain predicted and experimental GC-MS data for this compound. hmdb.ca

Fourier-Transform Infrared (FT-IR) Spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound will show characteristic absorption bands corresponding to the ester carbonyl group (C=O stretch) and the C-O stretches, confirming its identity as an ester. nih.govfao.org Large spectral libraries, such as the Aldrich FT-IR Collection, are available for reference. thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure. ¹H and ¹³C NMR spectra can confirm the carbon-hydrogen framework of this compound, allowing for unambiguous structural elucidation and differentiation from isomers. researchgate.netrsc.org

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) coupled with a high-resolution mass spectrometer, such as a Time-of-Flight (TOF-MS), represents the state-of-the-art for analyzing highly complex samples. researchgate.netnih.gov This technique offers significantly enhanced peak capacity and sensitivity compared to conventional one-dimensional GC. nih.govnih.gov It separates components on two columns with different stationary phases, providing a highly detailed chromatogram that can resolve minor impurities that might co-elute with the main this compound peak in a standard GC analysis. mdpi.comuliege.be This is particularly valuable for in-depth profiling of natural extracts or commercial flavor and fragrance formulations. nih.govunime.it

Table 2: Overview of Advanced Analytical Techniques for this compound Profiling

| Technique | Principle | Information Provided | Citation |

| GC-MS | Separation by gas chromatography, followed by ionization and mass analysis. | Molecular weight and fragmentation pattern for compound identification and quantification. | nih.govnih.govhmdb.ca |

| FT-IR | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups (e.g., ester carbonyl). | nih.govfao.org |

| NMR | Interaction of nuclear spins with an external magnetic field. | Unambiguous determination of the complete molecular structure (carbon-hydrogen framework). | researchgate.netrsc.org |

| GC×GC-TOF-MS | Comprehensive two-dimensional GC separation coupled with high-speed mass analysis. | Ultra-high resolution separation for in-depth profiling of complex mixtures and identification of trace-level impurities. | researchgate.netnih.govnih.gov |

Biochemical Pathways and Metabolism

Enzymatic Hydrolysis and Biodegradation in Biological Systems

The initial and most critical step in the metabolism of rhodinyl isobutyrate is its cleavage into an alcohol and a carboxylic acid, a reaction catalyzed by a class of enzymes known as esterases.

Carboxylesterases (EC 3.1.1.1) are a ubiquitous group of serine hydrolases that catalyze the hydrolysis of carboxylic esters into their corresponding alcohol and carboxylate components. wikipedia.org These enzymes are crucial in Phase I metabolism of xenobiotics, converting ester-containing compounds into more water-soluble molecules that can be readily excreted. wikipedia.org In nature, carboxylesterases are widely distributed and play significant roles in various physiological processes, from neurotransmission in animals to the detoxification of foreign compounds in microorganisms. nih.gov

The degradation of terpenoid esters, such as this compound, is a key function of these enzymes. In plants, carboxylesterases are involved in the catabolism of volatile esters, which influences the aroma profile of fruits like strawberries. nih.gov Microbial carboxylesterases have also been identified and engineered for their potential in producing valuable terpenoids from inexpensive ester substrates. nih.gov The general reaction catalyzed by these esterases involves a two-stage process: an acylation stage, where an acyl-enzyme intermediate is formed with the release of the alcohol (rhodinol), followed by a deacylation stage, which hydrolyzes the intermediate to release the carboxylic acid (isobutyric acid) and regenerate the free enzyme. mdpi.com

Table 1: Key Enzymes in Ester Hydrolysis

| Enzyme Class | EC Number | General Reaction | Role in Terpenoid Metabolism |

|---|---|---|---|

| Carboxylesterases | 3.1.1.1 | A carboxylic ester + H₂O ⇌ an alcohol + a carboxylate | Hydrolysis of terpenoid esters into their alcohol and carboxylic acid components. |

The enzymatic hydrolysis of this compound yields two primary products: rhodinol (B90239) (a monoterpene alcohol) and isobutyric acid (a branched-chain fatty acid).

Rhodinol: As a terpenoid alcohol, rhodinol can undergo further metabolism through pathways common to other terpenes. These pathways often involve oxidation reactions catalyzed by dehydrogenases and monooxygenases, leading to the formation of aldehydes, ketones, and carboxylic acids. These more oxidized compounds can then enter central metabolic pathways. The biotransformation of various terpenoid alcohols like geraniol, nerol, and citronellol (B86348) by microorganisms has been extensively studied, often resulting in a variety of more valuable aroma compounds. researchgate.net

Isobutyric Acid: Isobutyric acid (or its conjugate base, isobutyrate) is a metabolite that can be processed through several well-established pathways. In many organisms, isobutyric acid is derived from the catabolism of the branched-chain amino acid valine. researchgate.net It can be converted to isobutyryl-CoA, which is then further metabolized. One significant pathway involves its conversion to propionyl-CoA, which can then enter the Krebs cycle via succinyl-CoA. researchgate.net Soil bacteria have been shown to metabolize related compounds like α-aminoisobutyric acid, indicating a capacity for breaking down branched-chain structures. asm.org

Microbial Metabolism and Biotransformation

Microorganisms, particularly bacteria and fungi, are highly versatile in their metabolic capabilities and can utilize a wide range of organic compounds, including terpenoid esters, as carbon and energy sources. wikipedia.org

Bacteria of the genus Pseudomonas are renowned for their metabolic diversity and their ability to degrade a vast array of organic compounds, including hydrocarbons, fatty acids, and alcohols. asm.orgnih.gov Pseudomonas putida, for instance, possesses robust pathways for fatty acid metabolism, and its versatile metabolism has been a target for metabolic engineering to produce medium-chain-length fatty alcohols and esters.

The catabolism of a branched-chain ester like this compound in Pseudomonas would likely begin with hydrolysis by esterases, as described above. The resulting rhodinol and isobutyric acid would then be channeled into specific catabolic routes. Branched-chain alcohols can be oxidized by alcohol dehydrogenases to their corresponding aldehydes and then to carboxylic acids, which are subsequently activated to their CoA esters to enter fatty acid degradation pathways. asm.org

The metabolism of isobutyrate is closely linked to the catabolism of branched-chain amino acids. The Leucine/Isovalerate Utilization (Liu) pathway is a known metabolic route for the degradation of leucine and the related compound isovalerate. researchgate.net While distinct from isobutyrate, the enzymatic machinery of this pathway demonstrates the microbial capacity for handling branched-chain acyl-CoA esters. In some bacteria, the catabolism of L-leucine is a source of flavor compounds and an alternative source of carbon or nitrogen. researchgate.net

More directly, the degradation of valine produces isobutyryl-CoA. In Pseudomonas aeruginosa, an acyl-CoA dehydrogenase, FadE2, has been identified that shows a predominant specificity for isobutyryl-CoA, a key intermediate in valine catabolism. nih.gov This indicates a specific genetic and enzymatic basis for processing the isobutyrate moiety of this compound once it is converted to its CoA derivative.

Table 2: Selected Pathways and Enzymes in Microbial Metabolism

| Pathway/Enzyme | Organism Example | Substrate(s) | Product(s) | Relevance |

|---|---|---|---|---|

| FadE2 (Acyl-CoA dehydrogenase) | Pseudomonas aeruginosa | Isobutyryl-CoA, Isovaleryl-CoA | Catabolic intermediates | Demonstrates specific enzymatic machinery for branched-chain acyl-CoA metabolism. nih.gov |

| Leucine/Isovalerate Utilization (Liu) pathway | Streptomyces coelicolor | Leucine, Isovalerate | Acetoacetate, Acetyl-CoA | Illustrates microbial pathways for metabolizing branched-chain compounds. researchgate.net |

| Esterases (e.g., Est12) | Pseudomonas putida | Acetate esters | Acetate, Alcohols | Key hydrolytic enzymes for breaking down esters. |

Microbial biotransformation offers a powerful and environmentally friendly alternative to chemical synthesis for producing valuable chemicals. reseaprojournal.comresearchgate.net Terpenoids, including esters like this compound, are excellent substrates for such processes. researchgate.net Microorganisms can be used to perform highly specific chemical reactions, such as hydroxylations, oxidations, and isomerizations, on the terpene skeleton, leading to the creation of novel derivatives with potentially enhanced flavors, fragrances, or pharmacological activities. researchgate.netnih.gov

The use of microbial cells or purified enzymes is considered an economical and ecologically sound technology. reseaprojournal.com The ability of microorganisms to transform inexpensive natural precursors like terpenes from essential oils into more valuable aroma compounds is of significant interest to the flavor and fragrance industry. researchgate.net Therefore, this compound could serve as a precursor in microbial fermentation processes to generate new, high-value rhodinyl derivatives or other fine chemicals.

Intermediary Metabolism of this compound Precursors and Derivatives in Biological Systems

This compound is an ester composed of a terpenoid alcohol, rhodinol, and a branched-chain fatty acid, isobutyric acid. thegoodscentscompany.com In biological systems, the metabolism of such an ester is primarily understood through the hydrolysis of the ester bond, leading to the release of its constituent alcohol and carboxylic acid. The subsequent intermediary metabolism then follows the distinct biochemical pathways of these precursors.

The initial and most significant metabolic step for esters consumed orally is hydrolysis, catalyzed by carboxylesterases or lipases present in the gastrointestinal tract and various tissues. This reaction cleaves this compound into rhodinol and isobutyric acid, which are then absorbed and enter their respective metabolic pathways. At the typical, low levels of intake for flavoring agents, these metabolic pathways are not expected to become saturated. inchem.org

Metabolism of the Rhodinol Moiety (Terpenoid Precursor)

Rhodinol, a monoterpene alcohol, is a C10 compound derived from the fundamental building blocks of all terpenoids. wikipedia.org The biosynthesis of these precursors occurs via two primary pathways in plants: the mevalonate (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids. researchgate.netmicrobiologyjournal.org

Formation of Isoprenoid Units: Both the MVA and MEP pathways produce the five-carbon (C5) universal terpenoid precursors: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). researchgate.netmicrobiologyjournal.org The MVA pathway starts from acetyl-CoA, while the MEP pathway uses pyruvate and glyceraldehyde-3-phosphate. researchgate.netnih.gov

Synthesis of Geranyl Diphosphate (GPP): The MEP pathway is predominantly responsible for the synthesis of monoterpenes (C10), hemiterpenes (C5), and diterpenes (C20). researchgate.netnih.gov In this pathway, one molecule of IPP and one molecule of DMAPP are condensed by the enzyme geranyl diphosphate synthase (GPPS) to form the C10 precursor, geranyl diphosphate (GPP).

Formation of Monoterpene Alcohols: GPP is the direct precursor to a wide array of monoterpenes. Through the action of various terpene synthases (TPS) and subsequent modifying enzymes (e.g., reductases, dehydrogenases), GPP is converted into monoterpene alcohols like geraniol and citronellol. nih.gov Rhodinol is chemically identified as 3,7-dimethyloct-7-en-1-ol and is closely related to, and often found in mixtures with, citronellol. wikipedia.org The final steps to rhodinol involve enzymatic reactions that establish the specific double bond position and hydroxyl group.

Metabolism of the Isobutyrate Moiety (Branched-Chain Fatty Acid Precursor)

Isobutyric acid, also known as 2-methylpropanoic acid, is a branched-chain short-chain fatty acid (BSCFA). metabolon.comwikipedia.org In nature, it is often derived from the catabolism of branched-chain amino acids, particularly valine. nih.govresearchgate.net

Origin from Valine Catabolism: The breakdown of the amino acid valine yields isobutyryl-CoA as an intermediate. This process is a known pathway in both mitochondria and peroxisomes in various organisms, including plants. nih.govresearchgate.net

Peroxisomal Modified β-Oxidation: In plants, the metabolism of isobutyryl-CoA can proceed via a modified β-oxidation pathway within peroxisomes. nih.govresearchgate.net This pathway involves a series of enzymatic reactions that are analogous to the breakdown of straight-chain fatty acids. Research in Arabidopsis thaliana has identified key enzymes in this process. For instance, a defect in a peroxisomal hydroxyacyl-CoA hydrolase was shown to prevent the accumulation of β-hydroxyisobutyrate from exogenously supplied isobutyrate, indicating the importance of this pathway. nih.govresearchgate.net

Role in Gut Microbiome: In humans, isobutyric acid is produced in the gastrointestinal tract by the gut microbiome through the fermentation of branched-chain amino acids (valine, leucine, and isoleucine). metabolon.comwikipedia.orghmdb.ca This microbially-generated isobutyrate can be absorbed and utilized by the host, potentially influencing metabolic health. metabolon.com

The table below summarizes the key aspects of the intermediary metabolism of this compound's precursors.

| Metabolic Aspect | Rhodinol Moiety | Isobutyrate Moiety |

|---|---|---|

| Precursor Class | Monoterpenoid Alcohol | Branched-Chain Short-Chain Fatty Acid (BSCFA) |

| Primary Biosynthetic Pathway | Methylerythritol Phosphate (MEP) Pathway (in plants) | Catabolism of Valine |

| Key Starting Materials | Pyruvate, Glyceraldehyde-3-Phosphate | Valine (amino acid) |

| Key Intermediates | Isopentenyl Diphosphate (IPP), Dimethylallyl Diphosphate (DMAPP), Geranyl Diphosphate (GPP) | Isobutyryl-CoA, β-hydroxyisobutyrate |

| Primary Catabolic Process | Further oxidation and conjugation for excretion | Modified β-Oxidation (in plant peroxisomes) |

| Cellular Location of Metabolism | Plastids (biosynthesis), Cytosol | Mitochondria, Peroxisomes (catabolism) |

Environmental Fate and Degradation Studies

Abiotic Transformation Processes in Environmental Compartments

Abiotic transformation processes, which are not mediated by living organisms, are significant in determining the environmental persistence of chemical compounds. For Rhodinyl isobutyrate, the primary abiotic degradation pathways are expected to be hydrolysis and photolysis.

Esters, in the presence of water, can undergo hydrolysis, a chemical reaction that splits the ester bond, yielding the parent alcohol and carboxylic acid. scentjourner.com In the case of this compound, this process would result in the formation of rhodinol (B90239) and isobutyric acid.

The rate of hydrolysis is influenced by factors such as pH and temperature. dropofodor.com Generally, ester hydrolysis can be catalyzed by both acids and bases. researchgate.net While specific kinetic data for the hydrolysis of this compound are not available, it is anticipated to be a relevant degradation pathway in aqueous environments.

Table 1: Predicted Hydrolysis Products of this compound

| Reactant | Products |

| This compound | Rhodinol and Isobutyric acid |

Note: This table is based on general chemical principles of ester hydrolysis, as no specific experimental studies on this compound were found.

Photolysis, or photodegradation, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. Terpenes and their derivatives can be susceptible to photodegradation. encorelabs.comnih.gov The double bond in the rhodinol moiety of this compound may be a site for photochemical reactions in the atmosphere or surface waters.

Biotic Degradation in Environmental Matrices

Biotic degradation, mediated by microorganisms such as bacteria and fungi, is a crucial process for the removal of organic compounds from the environment. personalcaremagazine.com The biodegradability of this compound is expected to be influenced by the susceptibility of its ester linkage to enzymatic cleavage and the subsequent degradation of its constituent alcohol and acid.

Specific studies on the biodegradation of this compound in soil systems are not available. However, the expected primary degradation products, rhodinol and isobutyric acid, provide some insight into its likely fate. Isobutyric acid is a short-chain fatty acid that is generally expected to be biodegradable in soil environments. metabolon.com Microorganisms in the soil can utilize such compounds as a source of carbon and energy. mdpi.com

Rhodinol, a mixture of citronellol (B86348) and geraniol, is a terpene alcohol. Terpenes are naturally occurring compounds and are generally considered to be biodegradable, although the rates can vary depending on the specific structure and environmental conditions. The biodegradation of these alcohols in soil would likely proceed through oxidative pathways.

In aquatic ecosystems, microbial communities are key drivers of the degradation of organic pollutants. dtu.dk While there is no direct data on the microbial degradation of this compound in aquatic environments, its hydrolysis product, isobutyric acid, is known to be utilized by microorganisms. Under anaerobic conditions, isobutyric acid has been shown to be metabolized by enriched acetate cultures. nih.gov

Table 2: Ecotoxicity Data for a Component of Rhodinol

| Organism | Endpoint | Value | Reference |

| Danio rerio (Zebrafish) | LC50 | 22 mg/L (96 hours) | vigon.com |

| Daphnia | EC50 | 17 mg/L (48 hours) | vigon.com |

| Algae | EC50 | 2.4 mg/L (72 hours) | vigon.com |

Note: This data is for Citronellol, a major component of Rhodinol. LC50 is the lethal concentration for 50% of the test organisms, and EC50 is the effective concentration for 50% of the test organisms.

Table 3: Ecotoxicity Data for Isobutyric Acid

| Organism | Endpoint | Value | Reference |

| Desmodesmus subspicatus (Algae) | EC50 | 45 mg/L (72 hours) | fishersci.com |

Note: EC50 is the effective concentration for 50% of the test organisms.

There are no published studies that have identified or analyzed the environmental transformation products of this compound. Based on its chemical structure, the primary and most predictable transformation products would result from the hydrolysis of the ester bond.

The expected primary transformation products are:

Rhodinol: A terpene alcohol. wikipedia.org

Isobutyric Acid: A short-chain fatty acid. wikipedia.org

Further degradation of these primary products would lead to smaller, more simple molecules, and ultimately to carbon dioxide and water through microbial respiration. The identification of these and other potential minor transformation products would require dedicated experimental studies under various environmental conditions.

Methodological Approaches in Environmental Fate Assessment of this compound

The assessment of a fragrance ingredient's environmental fate, such as this compound, is a complex process that employs various scientific methodologies to understand its persistence, distribution, and transformation in the environment. Due to the vast number of fragrance materials, and the structural diversity among them, a tiered approach to risk assessment is often employed, which integrates predictive models with experimental data. oup.com For many organic compounds, biodegradation is a primary factor controlling their environmental fate and subsequent exposure levels. oup.com Therefore, robust methodologies are crucial for accurate environmental risk assessment.

Application of Radiolabeled Tracers in Degradation Studies

In a typical study, a carbon-14 (¹⁴C) or tritium (³H) atom is incorporated into the this compound molecule at a metabolically stable position. researchgate.net This allows researchers to follow the radiolabel, and by extension the compound and its degradation products, in simulated environmental systems such as soil microcosms, aquatic test systems, or activated sludge from wastewater treatment plants. oup.com

Key applications of radiolabeled tracers in degradation studies include:

Mass Balance Analysis: Radiolabeling enables a comprehensive accounting of the applied substance, ensuring that all transformation products, including volatile compounds like carbon dioxide (CO₂) from mineralization and non-extractable residues bound to soil or sediment, are quantified. battelle.org This is crucial for understanding the ultimate fate of the compound.

Metabolite Identification: By tracking the radiolabel, researchers can isolate and identify transformation products formed through biotic or abiotic processes. nih.gov This helps in constructing detailed degradation pathways.

Quantification of Degradation Rates: The disappearance of the parent compound and the appearance of metabolites and CO₂ can be measured over time to determine degradation kinetics.

The use of radiolabeled compounds provides a definitive way to assess the extent of biodegradation, distinguishing between primary degradation (the disappearance of the parent compound) and ultimate degradation (mineralization to CO₂). cloudfront.net

Kinetic Modeling for Environmental Persistence Evaluation

Kinetic modeling is an essential tool for evaluating the environmental persistence of substances like this compound. acs.orgnih.gov These models use data from degradation studies to estimate the rate at which a compound will break down in the environment, often expressed as a half-life (t½). For many organic chemicals, biodegradation in the environment is carried out by mixed microbial communities at low concentrations. acs.orgnih.gov

First-order kinetics are commonly used to describe the degradation of organic chemicals in the environment, especially at the low concentrations typical of environmental exposure. acs.org The rate of degradation is assumed to be directly proportional to the concentration of the substance. However, more complex models may be employed depending on the specific conditions and the nature of the degradation process.

Approaches in Kinetic Modeling:

Laboratory Simulation Tests: Standardized laboratory tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), provide data on the ready biodegradability of a chemical. oup.comcloudfront.netkaochemicals-eu.com For instance, the OECD 301 series of tests are stringent screening tests that determine if a compound is "readily biodegradable." oup.com

Quantitative Structure-Activity Relationships (QSARs): In the absence of experimental data, QSAR models can be used to predict the biodegradability of a compound based on its chemical structure. tandfonline.com These models are trained on large datasets of compounds with known biodegradability and can be valuable for prioritizing chemicals for further testing. oup.com

Wastewater Treatment Plant (WWTP) Models: Models like the SimpleTreat model are used to predict the fate of chemicals in a WWTP, which is a primary entry point for many fragrance ingredients into the environment. oup.com These models consider processes like biodegradation, volatilization, and sorption to sludge.

The table below illustrates the type of data that can be generated from biodegradation studies and used in kinetic modeling, with hypothetical values for this compound based on data for structurally similar fragrance esters.

Table 1: Illustrative Biodegradation Data and Kinetic Parameters for Terpenoid Esters in Aquatic Environments

| Parameter | Description | Illustrative Value for a Readily Biodegradable Terpenoid Ester | Data Source Type |

|---|---|---|---|

| Ready Biodegradability (OECD 301F) | Percentage of degradation after 28 days in a manometric respirometry test. A substance is considered readily biodegradable if it reaches >60% degradation within a 10-day window. | >60% | Laboratory Study |

| Primary Degradation Half-life (t½) | The time it takes for 50% of the parent compound to be transformed. | < 15 days | Kinetic Modeling from Laboratory Data |

| Ultimate Degradation (Mineralization) | The percentage of the compound that is converted to CO₂, water, and biomass. | >60% within 28 days | Radiolabeled Tracer Study |

| Predicted Removal in WWTP | The estimated percentage of the substance removed during wastewater treatment. | >90% | WWTP Modeling (e.g., SimpleTreat) |

Mass Balance Approaches in Environmental Distribution and Transformation

Mass balance is a fundamental principle in environmental science that involves accounting for all inputs, outputs, and accumulations of a substance within a defined system. techniques-ingenieur.fr For volatile organic compounds (VOCs) like many fragrance ingredients, a mass balance approach is critical for understanding their distribution and transformation in the environment. researchgate.netazom.com

This approach tracks the chemical as it moves between different environmental compartments, such as air, water, soil, and biota. It considers all significant fate processes, including:

Advection and Dispersion: The transport of the substance with the flow of air or water.

Volatilization: The transfer of the substance from water or soil to the air.

Sorption: The binding of the substance to soil, sediment, or sludge.

Degradation: The breakdown of the substance through biotic (biodegradation) and abiotic (e.g., hydrolysis, photolysis) processes. nih.govunipa.it

By quantifying the rates of these processes, a mass balance model can predict the environmental concentrations of this compound in different compartments over time. This information is essential for assessing potential exposure and risk to ecosystems. researchgate.net

The table below provides a conceptual framework for a mass balance study of a fragrance ingredient in a simplified environmental system.

Table 2: Conceptual Mass Balance for a Fragrance Ingredient in a Defined Environmental System

| Compartment | Inputs | Outputs | Transformation/Accumulation |

|---|---|---|---|

| Wastewater Treatment Plant | Influent from domestic and industrial sources | Effluent to surface water, Volatilization to air, Adsorption to sludge | Biodegradation |

| Surface Water (River/Lake) | WWTP effluent, Runoff | Volatilization to air, Adsorption to sediment, Outflow | Biodegradation, Photodegradation, Hydrolysis |

| Soil (Sludge-amended) | Application of treated sludge | Volatilization to air, Leaching to groundwater, Runoff | Biodegradation |

| Air | Volatilization from water and soil | Atmospheric deposition, Photochemical oxidation | - |

Advanced Research and Emerging Applications

Innovations in Flavor and Fragrance Chemistry

The pursuit of novel and enhanced sensory experiences continues to drive innovation in the flavor and fragrance industry. For compounds like rhodinyl isobutyrate, a key aroma chemical valued for its rosy, fruity, and slightly woody scent, research is focused on refining its olfactory profile and improving its performance in various applications.

Design and Development of Novel Aroma Chemicals with Tailored Olfactory Profiles

The olfactory profile of an aroma chemical is intrinsically linked to its molecular structure. Researchers in flavor and fragrance chemistry are increasingly utilizing structure-odor relationship (SOR) studies to design novel compounds with specific, desired scent characteristics. While specific research on tailoring the olfactory profile of this compound is not extensively published, the principles of SOR can be applied.

Table 1: Potential Structural Modifications of this compound and their Predicted Olfactory Impact

| Structural Modification | Potential Olfactory Impact | Rationale |

| Varying the Ester Chain Length | Shifting from fruity to waxy or fatty notes | Longer ester chains tend to decrease volatility and introduce different scent characteristics. |

| Altering the Position of the Double Bond | Modifying the fresh, rosy character | The position of unsaturation affects the molecule's shape and interaction with olfactory receptors. |

| Introducing Additional Functional Groups | Adding spicy, green, or other nuances | Functional groups like ethers or ketones can introduce entirely new facets to the odor profile. |

This table is illustrative and based on general principles of structure-odor relationships in fragrance chemistry.

Formulation Science for Enhanced Performance and Tenacity in Fragrance Applications

The longevity, or tenacity, of a fragrance is a critical factor in consumer products. Formulation science plays a pivotal role in enhancing the performance of aroma chemicals like this compound. Two key strategies employed are the use of fixatives and encapsulation techniques.

Fixatives are substances with low volatility that are added to fragrance formulations to slow down the evaporation rate of more volatile components. wikipedia.orgnearstore.comyoutube.comscentspiracy.com By anchoring the fragrance molecules, fixatives ensure a longer-lasting and more consistent scent experience. nearstore.comscentspiracy.com For this compound, with its moderate volatility, the addition of fixatives such as resinoids (e.g., benzoin, olibanum) or synthetic musks can significantly prolong its characteristic rosy aroma on the skin or in a given medium. wikipedia.org

Microencapsulation is another advanced technique used to protect and control the release of fragrance compounds. nih.govmdpi.com This process involves enclosing tiny droplets of the fragrance oil within a protective shell, often made of a polymer. chimia.chgoogle.com These microcapsules can then be incorporated into various products, such as laundry detergents, fabric softeners, or personal care items. The fragrance is released upon friction (e.g., rubbing of fabric) or a change in environmental conditions, providing a prolonged and targeted scent delivery. chimia.ch Encapsulation of this compound can protect it from degradation and ensure its gradual release, thereby enhancing its tenacity. nih.gov

Table 2: Formulation Strategies for Enhanced Performance of this compound

| Strategy | Mechanism of Action | Examples of Materials/Techniques |

| Use of Fixatives | Reduces the evaporation rate of volatile fragrance components. scentspiracy.com | Resinoids (Benzoin, Labdanum), Synthetic Musks, Benzyl Salicylate. wikipedia.orgscentspiracy.com |

| Microencapsulation | Protects the fragrance from degradation and controls its release. nih.govchimia.ch | Interfacial polymerization, complex coacervation, spray drying. nih.gov |

Biotechnological Applications in Chemical Production

The demand for natural and sustainably produced flavor and fragrance compounds has spurred significant research into biotechnological production methods. These approaches offer an alternative to traditional chemical synthesis, often with the advantages of higher specificity, milder reaction conditions, and the use of renewable feedstocks.

Metabolic Engineering Strategies for Enhanced Bioproduction of Terpenoid Esters

This compound is a terpenoid ester, a class of compounds that can be produced through microbial fermentation. Metabolic engineering involves the targeted modification of microbial pathways to enhance the production of a desired chemical. While specific research on the metabolic engineering of this compound is not widely available, strategies developed for other terpenoids and their esters can be applied.

The biosynthesis of terpenoids begins with simple precursors like acetyl-CoA, which are converted through complex pathways to generate a diverse array of structures. To enhance the production of a specific terpenoid ester like this compound, several metabolic engineering strategies can be employed:

Enhancing Precursor Supply: Increasing the intracellular pool of the rhodinol (B90239) precursor, geraniol, and the isobutyrate precursor, isobutyryl-CoA. This can be achieved by overexpressing key enzymes in their respective biosynthetic pathways.

Pathway Optimization: Introducing and optimizing the expression of an alcohol acyltransferase (AAT) enzyme that efficiently catalyzes the esterification of rhodinol with isobutyryl-CoA.

Reducing Competing Pathways: Downregulating or knocking out genes that divert precursors away from the desired product pathway.

Host Strain Engineering: Utilizing host organisms like Escherichia coli or Saccharomyces cerevisiae that are well-characterized and amenable to genetic modification for industrial-scale fermentation.

Process Intensification and Scale-Up in Enzymatic Synthesis of this compound

Enzymatic synthesis offers a green and highly selective route to producing flavor esters like this compound. Process intensification aims to improve the efficiency, sustainability, and cost-effectiveness of these biocatalytic processes. Key strategies include the use of immobilized enzymes and continuous flow reactors.

Immobilizing the enzyme responsible for the esterification reaction on a solid support allows for its easy separation from the product and reuse, which significantly reduces production costs. Furthermore, process intensification techniques such as ultrasound or microwave irradiation can be applied to enhance the reaction rate and yield.

Continuous flow synthesis is a particularly promising technology for the scale-up of enzymatic reactions. scielo.brnih.govmdpi.comresearchgate.netbeilstein-journals.orgmdpi.com In a continuous flow system, reactants are continuously pumped through a reactor containing the immobilized enzyme. This approach offers several advantages over traditional batch processes, including:

Improved Heat and Mass Transfer: Leading to higher reaction rates and better process control.

Enhanced Safety: Smaller reaction volumes reduce the risks associated with exothermic reactions.

Easier Scale-Up: Production can be increased by running the system for longer periods or by numbering up (running multiple reactors in parallel). scielo.br

Table 3: Comparison of Batch vs. Continuous Flow Enzymatic Synthesis

| Feature | Batch Process | Continuous Flow Process |

| Operation Mode | Reactants are loaded, reacted, and then the product is harvested. | Reactants are continuously fed into the reactor, and the product is continuously removed. |

| Process Control | More challenging to control temperature and mixing, especially at large scales. | Precise control over reaction parameters such as temperature, pressure, and residence time. |

| Scale-Up | Often requires significant process redevelopment. | More straightforward by extending operation time or parallelization. scielo.br |

| Efficiency | Can have lower space-time yields. | Generally higher space-time yields and productivity. |

Patent Landscape and Innovation Trends

An analysis of the patent landscape provides valuable insights into the commercial applications and innovation trends related to this compound. While not as extensively patented as some major commodity aroma chemicals, this compound appears in patents for a variety of fragrance and consumer product applications.

A review of patents mentioning this compound reveals its use in fragrance compositions for personal care products, such as deodorants and perfumes, as well as in household products. google.comscribd.com Key players in the flavor and fragrance industry, such as Givaudan, are among the assignees of patents that include this compound in their formulations. google.com

Emerging trends in the patent literature suggest a focus on:

Novel Formulations: Incorporating this compound into complex fragrance accords to achieve specific sensory effects.

Delivery Systems: The use of this compound in conjunction with advanced delivery technologies, such as microencapsulation, to enhance fragrance performance and longevity in various consumer products.

Functional Fragrances: The inclusion of this compound in formulations that provide not only a pleasant scent but also other benefits, such as malodor reduction. scribd.com

The patent activity surrounding this compound, while moderate, underscores its continued relevance as a valuable ingredient in the perfumer's palette and its potential for inclusion in innovative fragrance technologies.

Review of Patented Synthesis Methods and Novel Applications

The synthesis of this compound, a valuable fragrance ingredient, is rooted in established esterification processes. While patents specifically detailing the synthesis of this compound are not abundantly available in the public domain, the general principles can be inferred from patents covering the preparation of isobutyrate esters and other fragrance compounds.

A key patent in the field of isobutyrate ester synthesis is U.S. Patent 3,057,914, assigned to The Givaudan Corporation. dreyfus.fr This patent outlines a process for preparing isobutyrate esters of various alcohols, including terpene alcohols like rhodinol. The method involves the reaction of an alcohol with an isobutyrate source, providing a foundational methodology that can be applied to the production of this compound.

More recent patent literature often includes this compound as a component within broader fragrance compositions, rather than focusing on its specific synthesis. For instance, international patent application WO 2019/030122 A1, which lists Symrise AG as an applicant, mentions citronellyl isobutyrate (a closely related compound) in the context of creating novel fragrance compositions. While not detailing the synthesis, its inclusion underscores its importance in the perfumer's palette.

In terms of novel applications, the primary use of this compound remains within the fragrance industry for its characteristic rosy, fruity aroma. However, emerging research patented by fragrance and cosmetic companies suggests new functional applications for this and similar fragrance molecules. One notable area is in the realm of cosmetic science, where fragrance ingredients are being explored for benefits beyond scent. For example, U.S. Patent Application US20120184513A1 discusses the use of certain fragrance compounds, including esters like isobutyrates, in compositions designed to reduce skin irritation. This points to a potential novel application of this compound in cosmetic and personal care products where both fragrance and skin-soothing properties are desired.

Furthermore, the encapsulation of fragrance compounds to control their release over time represents another area of innovation. Patents such as US7335631B2, assigned to Symrise Inc., describe encapsulated perfume compositions for use in hair and skin products that provide a burst of fragrance upon application. google.com While not singling out this compound, it is a candidate for such delivery systems, which would constitute a novel application in terms of product formulation and performance.

Analysis of Intellectual Property Developments in this compound Research

The intellectual property landscape for this compound is characteristic of the broader flavor and fragrance industry, where a few key multinational corporations hold significant patent portfolios. These companies, including Givaudan, Symrise, Firmenich, and International Flavors & Fragrances (IFF), are the primary drivers of innovation and patent activity.

Analysis of the patent landscape reveals that patents mentioning this compound are often focused on its application within complex fragrance compositions rather than on the molecule itself. This suggests that while the synthesis of this compound may be based on well-established chemical processes, its innovative use lies in its combination with other fragrance ingredients to create unique and proprietary scent profiles. For example, patents assigned to Givaudan and Symrise frequently list a wide array of fragrance ingredients, including this compound, as components of novel perfume formulations for various consumer products. justia.comjustia.comjustia.com

The trend in patent filings within the fragrance industry indicates a shift towards functional perfumery, where fragrances provide benefits beyond their olfactory properties. As seen in the previously mentioned patent application regarding skin irritation reduction, companies are increasingly patenting fragrance compositions with added physiological or psychological benefits. This trend is likely to encompass this compound, with future patents potentially claiming its use in aromatherapy, malodor counteractant compositions, or products with enhanced emotional or wellness benefits.